molecular formula C10H8BrN5O2 B2812147 N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 497063-61-3

N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2812147
CAS No.: 497063-61-3
M. Wt: 310.111
InChI Key: HHDWZWUTFPJBER-UHFFFAOYSA-N
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Description

N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a nitro group attached to a pyrimidine ring

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal properties. Without specific studies on this compound, it’s hard to say what its mechanism of action might be^ .

Future Directions

The study of new compounds often involves exploring their potential applications. This could include testing their biological activity, studying their reactivity to discover new chemical reactions, or investigating their physical properties for potential uses in materials science. Any future research on this compound would likely depend on the results of initial exploratory studies^ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-bromoaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Reduction Reactions: Formation of amino derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a bromophenyl group and a nitro group on a pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(4-bromophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O2/c11-6-1-3-7(4-2-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWZWUTFPJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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